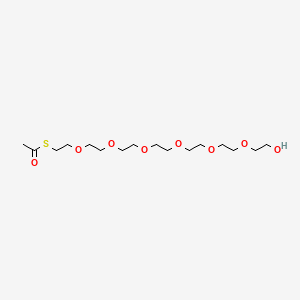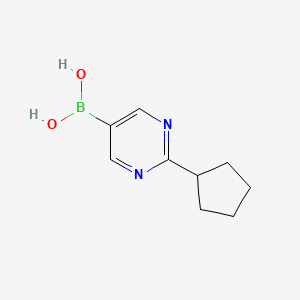
(2-Cyclopentylpyrimidin-5-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Cyclopentylpyrimidin-5-yl)boronic acid is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which is further substituted with a cyclopentyl group. The boronic acid functionality is known for its ability to form reversible covalent bonds with diols, making it a valuable reagent in organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopentylpyrimidin-5-yl)boronic acid typically involves the use of Suzuki-Miyaura coupling reactions. This method employs palladium-catalyzed cross-coupling between an aryl or vinyl boronic acid and an aryl or vinyl halide. The reaction conditions are generally mild, and the reagents are stable and environmentally benign . The primary method for the synthesis of boronic acids is through the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate or trimethyl borate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more sustainable and cost-effective .
Análisis De Reacciones Químicas
Types of Reactions
(2-Cyclopentylpyrimidin-5-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, sodium perborate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halides, amines, alcohols.
Major Products Formed
The major products formed from these reactions include boronic esters, borates, and various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-Cyclopentylpyrimidin-5-yl)boronic acid is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This makes it a valuable reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine
In biology and medicine, the compound is used for its ability to form reversible covalent bonds with diols, which is useful in the development of sensors and diagnostic tools. It is also being explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and diabetes .
Industry
In the industrial sector, this compound is used in the production of polymers and materials with unique properties. Its ability to form stable complexes with various ligands makes it a valuable component in the development of advanced materials .
Mecanismo De Acción
The mechanism of action of (2-Cyclopentylpyrimidin-5-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is mediated by the boronic acid group, which can undergo reversible transformations between its trigonal planar and tetrahedral forms. This property is exploited in various applications, including sensing, catalysis, and drug delivery .
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutylboronic acid: Similar in structure but less stable in air.
Pinacol boronic esters: Often used in similar applications but have different physical properties.
Borinic acids: Contain two C-B bonds and one B-O bond, resulting in enhanced Lewis acidity compared to boronic acids.
Uniqueness
(2-Cyclopentylpyrimidin-5-yl)boronic acid is unique due to its combination of a pyrimidine ring and a cyclopentyl group, which imparts specific chemical properties that are not observed in other boronic acids. This makes it particularly useful in applications requiring high stability and reactivity .
Propiedades
Fórmula molecular |
C9H13BN2O2 |
|---|---|
Peso molecular |
192.03 g/mol |
Nombre IUPAC |
(2-cyclopentylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C9H13BN2O2/c13-10(14)8-5-11-9(12-6-8)7-3-1-2-4-7/h5-7,13-14H,1-4H2 |
Clave InChI |
BSZZPOHPCZFYTG-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CN=C(N=C1)C2CCCC2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


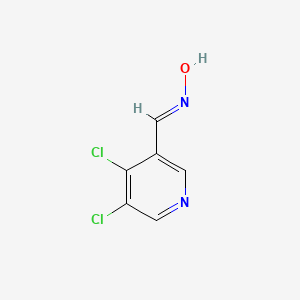
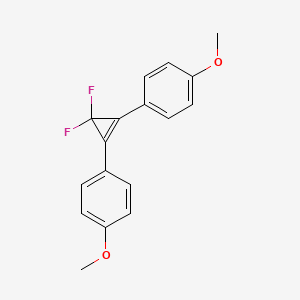
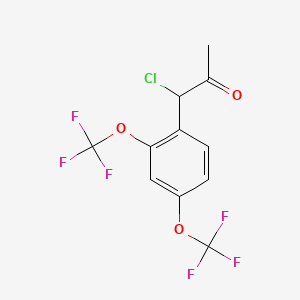
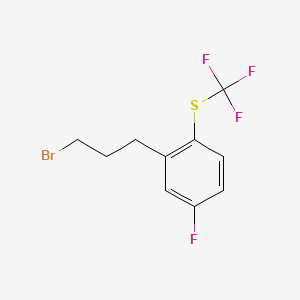
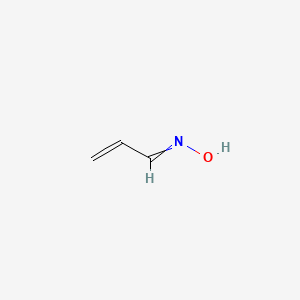
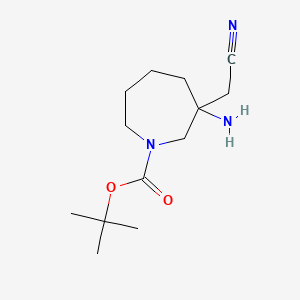
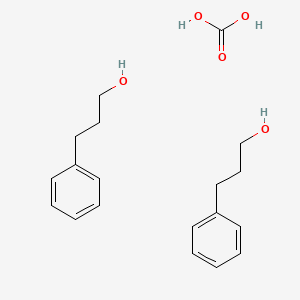
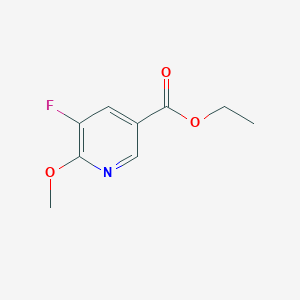
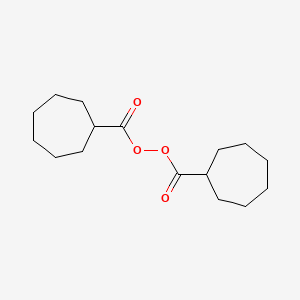
![(3-Chloro-[2,4'-bipyridin]-5-yl)boronic acid](/img/structure/B14072592.png)

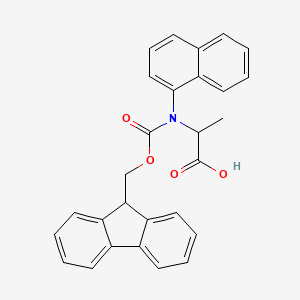
![methyl (2R)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}propanoate](/img/structure/B14072607.png)
